Cas no 34334-28-6 (4-(4-Methylpiperazin-1-yl)benzonitrile)

4-(4-Methylpiperazin-1-yl)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a 4-methylpiperazine moiety. This structure imparts favorable properties for applications in pharmaceutical intermediates and agrochemical synthesis. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its electron-rich aromatic system and nucleophilic piperazine nitrogen enhance reactivity in coupling and substitution reactions, making it valuable for constructing complex molecular frameworks. The methyl group on the piperazine ring contributes to improved stability and handling characteristics. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, owing to its balanced lipophilicity and functional group compatibility.
4-(4-Methylpiperazin-1-yl)benzonitrile structure
34334-28-6 structure
Product Name:4-(4-Methylpiperazin-1-yl)benzonitrile
CAS No:34334-28-6
MF:C12H15N3
MW:201.267602205276
MDL:MFCD03546779
CID:304895
PubChem ID:763205
Update Time:2025-06-13

4-(4-Methylpiperazin-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methylpiperazin-1-yl)benzonitrile
    • 4-(4-METHYL-PIPERAZIN-1-YL)BENZONITRILE
    • 4-(4-METHYLPIPERAZINO)BENZONITRILE
    • Benzonitrile,4-(4-methyl-1-piperazinyl)-
    • 1-(4-methylpiperazino)benzonitrile
    • 4-(4-Methyl-1-piperazinyl)benzonitrile
    • 4-(4-Methyl-piperazin-1-yl)-benzonitrile
    • 4-(4-methylpiperazinyl)benzenecarbonitrile
    • MDL: MFCD03546779
    • Inchi: 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3
    • InChI Key: ZSDPKKGOSKXEHN-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C#N)=CC=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 201.12700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.14
  • Melting Point: 104-105 ºC
  • Boiling Point: 356.5°C at 760 mmHg
  • PSA: 30.27000
  • LogP: 1.31298

4-(4-Methylpiperazin-1-yl)benzonitrile Security Information

4-(4-Methylpiperazin-1-yl)benzonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(4-Methylpiperazin-1-yl)benzonitrile

Comprehensive Overview of 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS No. 34334-28-6)

4-(4-Methylpiperazin-1-yl)benzonitrile, identified by its CAS number 34334-28-6, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a benzonitrile core linked to a 4-methylpiperazine moiety, making it a valuable intermediate in the development of bioactive molecules. Its structural uniqueness has garnered significant attention in drug discovery, particularly in the design of kinase inhibitors and CNS-targeting agents.

In recent years, the demand for 4-(4-Methylpiperazin-1-yl)benzonitrile has surged due to its role in optimizing drug solubility and bioavailability. Researchers frequently explore its applications in high-throughput screening and structure-activity relationship (SAR) studies. The compound’s nitrile group offers versatile reactivity, enabling further derivatization for tailored pharmacological properties. This aligns with the growing trend of fragment-based drug design, a hot topic in modern medicinal chemistry.

From a synthetic perspective, CAS 34334-28-6 is often synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzonitrile and 1-methylpiperazine. The reaction typically employs polar aprotic solvents like DMF or DMSO under controlled conditions. Industry professionals frequently search for "synthesis optimization of 4-(4-Methylpiperazin-1-yl)benzonitrile" or "scalable production methods for nitrile derivatives," reflecting the need for cost-effective and sustainable manufacturing protocols.

The compound’s physicochemical properties—such as a molecular weight of 201.26 g/mol and moderate lipophilicity (LogP ~1.8)—make it suitable for crossing biological barriers. These characteristics are critical in addressing current challenges like blood-brain barrier penetration, a recurring theme in neurodegenerative disease research. Online queries such as "how to improve drug delivery using piperazine derivatives" highlight this intersection of chemistry and translational medicine.

Quality control of 34334-28-6 involves advanced analytical techniques, including HPLC purity testing and LC-MS characterization. Regulatory compliance with ICH guidelines ensures batch-to-batch consistency, a priority for pharmaceutical manufacturers. Discussions on "analytical method validation for heterocyclic nitriles" frequently reference this compound as a benchmark.

Emerging applications of 4-(4-Methylpiperazin-1-yl)benzonitrile extend to material science, where its aromatic system contributes to organic semiconductor development. This multidisciplinary relevance answers trending searches like "nitrile compounds in OLED materials" and "piperazine-based conductive polymers," bridging gaps between chemistry and electronics.

Environmental and safety assessments of CAS 34334-28-6 emphasize proper handling under standard laboratory protocols. While not classified as hazardous, its biodegradation pathways are actively studied to align with green chemistry principles—a topic gaining traction in ESG-focused industries.

In conclusion, 4-(4-Methylpiperazin-1-yl)benzonitrile exemplifies the synergy between molecular innovation and industrial applicability. Its dual utility in life sciences and advanced materials positions it as a compound of enduring scientific and commercial interest.

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